N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridazinone moiety linked to a thiophene ring via an ethyl chain, with a sulfonamide group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyridazinone Moiety: Starting from a suitable pyridazine derivative, the oxo group can be introduced through oxidation reactions.
Linking the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions, using reagents such as ethyl halides under basic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide moiety.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Thiophene-2-sulfonamide: A simpler analog with a thiophene ring and sulfonamide group.
Uniqueness
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the pyridazinone moiety, which may confer additional biological activity or chemical reactivity compared to simpler sulfonamides.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c14-9-3-1-5-11-13(9)7-6-12-18(15,16)10-4-2-8-17-10/h1-5,8,12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJGUIYGMOHWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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